1-Cyclopropyl-3-(4-methoxyphenyl)urea

Description

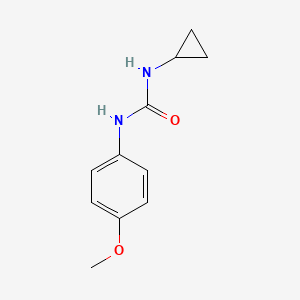

1-Cyclopropyl-3-(4-methoxyphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 4-methoxyphenyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

64393-20-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-cyclopropyl-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-6-4-9(5-7-10)13-11(14)12-8-2-3-8/h4-8H,2-3H2,1H3,(H2,12,13,14) |

InChI Key |

NVILTXLVQCDGEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-methoxyphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

Cyclopropyl isocyanate+4-Methoxyaniline→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-3-(4-methoxyphenyl)urea has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenyl)urea is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14) :

Replacing the cyclopropyl group with a 3-phenylpropyl chain increases molecular weight and lipophilicity (logP), likely improving membrane permeability but reducing aqueous solubility. The bulky diisopropyl groups introduce steric hindrance, which may interfere with target binding compared to the compact cyclopropyl group in the parent compound .- This contrasts with the metabolic stability conferred by the methoxy group in 1-cyclopropyl-3-(4-methoxyphenyl)urea .

- AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea): The benzoimidazole-pyrazole substituent in AT9283 suggests a design for kinase inhibition, possibly targeting Aurora kinases. The morpholinomethyl group enhances solubility and bioavailability, whereas the 4-methoxyphenyl group in the parent compound may prioritize passive diffusion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-(4-methoxyphenyl)urea, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves urea formation via reaction of a cyclopropyl isocyanate with 4-methoxyphenylamine. Key steps include:

- Cyclopropane precursor preparation : Cyclopropylamine derivatives are synthesized using cyclization reactions (e.g., Simmons–Smith reaction) .

- Urea coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize side products. Purity (>99%) is achievable via recrystallization in ethanol/water or chromatography (silica gel, ethyl acetate/hexane) .

- Critical Note : Industrial-scale optimization may employ flow chemistry for improved efficiency .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodological Answer :

- Single-crystal X-ray diffraction is ideal. Use SHELX (SHELXL/SHELXS) for structure refinement .

- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and symmetry validation .

- Data Handling : Ensure proper cryoprotection (e.g., glycerol) for radiation-sensitive crystals .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Kinase inhibition : Screen against Syk kinase (IC50 determination via ADP-Glo™ assay), as this compound inhibits Syk in mast cells .

- Cell viability : Use MTT assays on human PBMCs to assess cytotoxicity .

- Allergy models : Measure histamine release in RBL-2H3 basophils .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry with B3LYP/6-31G(d) basis set. Calculate HOMO-LUMO gaps to predict redox behavior .

- Solvent Effects : Use COSMO-RS to model solvation in DMSO or aqueous buffers .

- Docking Studies : Autodock Vina for Syk kinase binding mode prediction (PDB ID: 3FQR) .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

- Methodological Answer :

- Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) to avoid substrate competition artifacts .

- Off-target profiling : Use KinomeScan® to identify non-Syk targets (e.g., Aurora kinases) .

- Meta-analysis : Compare IC50 values from multiple labs using standardized statistical tools (e.g., Prism) .

Q. What strategies improve selectivity for Syk over structurally similar kinases?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the cyclopropyl group to reduce steric clashes (e.g., replace with cyclobutyl) .

- Co-crystallization : Resolve Syk-compound complex to identify critical hydrogen bonds (e.g., with Glu410) .

- Proteomic profiling : Use kinobeads to assess off-target binding in cell lysates .

Q. How to design combination therapies using this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.